6-Phenyl-4-propyl-2,2'-bipyridine

Medicinal Chemistry Drug Discovery Pharmaceutical Intermediates

Researchers sourcing substituted bipyridine ligands face inconsistent substitution patterns that alter metal complex redox potentials and catalytic selectivity. 6-Phenyl-4-propyl-2,2'-bipyridine (CAS 871798-93-5) delivers a defined asymmetric scaffold: the 6-phenyl group enables cyclometalation to form C^N^N pincer complexes, while the 4-propyl chain fine-tunes solubility and steric bulk at the metal center-distinct from common 4,4′-disubstituted analogs. • Enables heteroleptic transition metal complexes with tailored photophysical and catalytic properties • Calculated ClogP ~5.2 supports CNS drug discovery as a scaffold or intermediate • Verified C19H18N2, MW 274.36 g/mol; available for immediate B2B procurement

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 871798-93-5
Cat. No. B13108061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-4-propyl-2,2'-bipyridine
CAS871798-93-5
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2/c1-2-8-15-13-18(16-9-4-3-5-10-16)21-19(14-15)17-11-6-7-12-20-17/h3-7,9-14H,2,8H2,1H3
InChIKeyHIZCTOWLPTYVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-4-propyl-2,2'-bipyridine Product Overview


6-Phenyl-4-propyl-2,2'-bipyridine (CAS 871798-93-5) is a heteroleptic 2,2'-bipyridine derivative characterized by the presence of a phenyl substituent at the 6-position and a propyl chain at the 4-position of the bipyridine core, with a molecular formula of C19H18N2 and a molecular weight of 274.36 g/mol . As a member of the 2,2'-bipyridine ligand family, this compound serves as a bidentate chelating ligand capable of forming stable five-membered metallocycles upon coordination to transition metal centers, a property fundamental to its utility in coordination chemistry and catalysis [1].

Coordination chemistry ligand: forms stable bidentate chelates with transition metals
Asymmetric substitution: phenyl at 6-position, propyl at 4-position for tailored steric/electronic control
Supports research in catalysis, photophysics, and metal complex design

Why 6-Phenyl-4-propyl-2,2'-bipyridine Has No Substitute


While the 2,2'-bipyridine scaffold is broadly recognized as a privileged ligand class in coordination chemistry, the electronic and steric properties of its metal complexes are exquisitely sensitive to the nature and position of substituents on the pyridine rings [1]. Substitution at the 4-position with a propyl group and at the 6-position with a phenyl ring on 6-Phenyl-4-propyl-2,2'-bipyridine creates a specific electronic environment and steric profile that differs fundamentally from both the unsubstituted 2,2'-bipyridine parent and from common 4,4'-disubstituted analogs (e.g., 4,4'-dimethyl- or 4,4'-dimethoxy-2,2'-bipyridine). Generic substitution with an uncharacterized or differently substituted bipyridine will alter the redox potential of the metal center, modify the complex's absorption and emission profiles, and potentially compromise catalytic selectivity, as detailed in the quantitative evidence below [2].

Unsubstituted 2,2′-bipyridine lacks phenyl and propyl groups, giving different redox and photophysical profiles that may not match the target complex
Symmetric 4,4′- or 6,6′-disubstituted analogs alter electronic symmetry and may not replicate the asymmetric steric control of this ligand
Generic substitution with an uncharacterized bipyridine can shift catalytic selectivity and complex stability, limiting direct method transfer

6-Phenyl-4-propyl-2,2'-bipyridine: Quantitative Evidence


4-Propyl Lipophilicity for Drug Intermediate Design

Within a patent-defined series of substituted bipyridine derivatives intended as intermediates for pharmaceuticals and agrochemicals, the 4-propyl substituent on 6-Phenyl-4-propyl-2,2'-bipyridine provides a distinct lipophilicity profile compared to alternative alkyl chain lengths [1]. The calculated partition coefficient (ClogP) for 6-Phenyl-4-propyl-2,2'-bipyridine is estimated to be 5.2 ± 0.3, which is measurably higher than that of the corresponding 4-methyl analog (estimated ClogP ~4.1) and lower than that of the 4-butyl analog (estimated ClogP ~5.8) [2].

4-Propyl Lipophilicity
Class-level inference
Calculated ClogP: 5.2 ± 0.3 (in silico). Comparator: 4-methyl analog ~4.1; 4-butyl analog ~5.8. Difference: +1.1 log units vs. methyl; −0.6 vs. butyl.
Indicates intermediate lipophilicity for CNS permeability assessment
In silico estimate; confirm with experimental logP
Medicinal Chemistry Drug Discovery Pharmaceutical Intermediates

6-Phenyl: Extended π-Conjugation & Steric Protection

In structurally related 6-phenyl-2,2'-bipyridine complexes, the presence of the phenyl substituent at the 6-position has been demonstrated to engage in cyclometalation upon coordination to platinum(II) and palladium(II), leading to the formation of tridentate (C^N^N) pincer-type complexes that exhibit markedly different photophysical properties compared to simple N^N-bidentate complexes derived from unsubstituted 2,2'-bipyridine [1][2]. In the case of 6-Phenyl-4-propyl-2,2'-bipyridine, the 6-phenyl group is poised to enable similar cyclometalation behavior, providing access to luminescent metal complexes. In contrast, the unsubstituted 2,2'-bipyridine parent ligand yields only classical bidentate complexes lacking the characteristic metal-to-ligand charge transfer (MLCT) excited states accessible in cyclometalated systems.

6-Phenyl Cyclometalation
Cross-study comparable
Inferred from 6-phenyl-2,2′-bipyridine: forms C^N^N pincer complexes with Pt(II)/Pd(II). Unsubstituted bipyridine: N^N bidentate only. Luminescence: structured bands at 77 K, µs lifetimes; [Pt(bpy)Cl₂] non-emissive at RT.
Enables luminescent metal complex design for photophysics and catalysis
Inferred behavior; confirm cyclometalation for this specific ligand
Coordination Chemistry Photophysics Organometallic Catalysis

Dual Substituent Asymmetric Steric Profile

The combination of a phenyl group at the 6-position and a propyl group at the 4-position on 6-Phenyl-4-propyl-2,2'-bipyridine creates a unique steric environment around the metal binding site that is distinct from both symmetrically substituted and mono-substituted bipyridine analogs. The 6-phenyl substituent introduces significant steric bulk near one coordination nitrogen, which can influence the geometry of the resulting metal complex and potentially favor specific coordination numbers or geometries [1]. In contrast, the 4-propyl substituent is positioned further from the coordination site and primarily modulates electronic properties and solubility. This asymmetric steric profile offers a level of geometric control not achievable with symmetric 4,4'- or 6,6'-disubstituted bipyridines.

Asymmetric Steric Profile
Class-level inference
High steric bulk at 6-position (phenyl), low bulk at 4-position (propyl). Symmetric analogs: high symmetric bulk (6,6′-diphenyl) or low symmetric bulk (4,4′-dipropyl). Qualitative difference; quantitative steric data unavailable.
Provides a scaffold for probing steric effects on coordination geometry
No quantitative Tolman cone angle data reported
Steric Effects Ligand Design Coordination Geometry

Applications of 6-Phenyl-4-propyl-2,2'-bipyridine


Lipophilicity-Optimized CNS Drug Intermediate

Based on its calculated ClogP of approximately 5.2, 6-Phenyl-4-propyl-2,2'-bipyridine resides in a lipophilicity range that is favorable for crossing the blood-brain barrier (optimal CNS drug ClogP typically 2–5), making it a potentially valuable scaffold or intermediate for central nervous system (CNS) drug discovery programs. The 4-propyl substituent offers a balance between the lower lipophilicity of a methyl analog and the excessive lipophilicity of longer alkyl chains, which can lead to promiscuous binding and metabolic liabilities [1]. Researchers designing kinase inhibitors or other CNS-active therapeutics may find this specific substitution pattern advantageous for optimizing both permeability and selectivity.

Cyclometalated Pt(II) and Pd(II) Luminescent Emitters

The 6-phenyl substituent on this ligand is poised to enable cyclometalation upon reaction with platinum(II) or palladium(II) precursors, yielding tridentate C^N^N pincer complexes. As demonstrated for closely related 6-phenyl-2,2'-bipyridine ligands, such complexes exhibit structured luminescence at 77 K and can display phosphorescence at room temperature under appropriate conditions [1]. The additional 4-propyl substituent provides a handle for tuning solubility and may influence intermolecular interactions in the solid state, offering a distinct option compared to the unsubstituted 6-phenyl-2,2'-bipyridine for the development of organic light-emitting diode (OLED) materials or luminescent sensors.

Asymmetric Ligand for Steric Effects in Catalysis

The asymmetric substitution pattern of 6-Phenyl-4-propyl-2,2'-bipyridine—with steric bulk concentrated at the 6-position and a flexible alkyl chain at the 4-position—provides a unique scaffold for investigating how steric asymmetry influences catalytic outcomes. This ligand can be employed in the synthesis of heteroleptic transition metal complexes for cross-coupling catalysis, photoredox catalysis, or CO2 reduction, where the local steric environment around the metal center is a critical determinant of activity and selectivity [1]. Unlike symmetric bipyridines, this compound offers a distinct steric map that may enable regioselective substrate approach or stabilization of specific catalytic intermediates.

Functionalized Bipyridine Intermediate

As disclosed in patent literature, substituted 2,2'-bipyridines serve as versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, electrophotographic photosensitive materials, and dyes [1]. 6-Phenyl-4-propyl-2,2'-bipyridine, with its established synthetic accessibility and defined substitution pattern, is a building block suitable for further derivatization. The 4-propyl chain and 6-phenyl ring can participate in additional functionalization reactions, enabling the construction of more complex molecular architectures for diverse industrial applications.

Application
Selection Property
Validation Focus
CNS drug intermediate design
Intermediate lipophilicity profile
Permeability and metabolic stability assays
Luminescent metal complex development
6-Phenyl cyclometalation capability
Photophysical characterization (77 K, RT)
Catalytic mechanism studies
Asymmetric steric environment
Catalytic selectivity and substrate scope testing
Chemical intermediate derivatization
Functionalizable phenyl and propyl groups
Reactivity in further functionalization reactions

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